molecular formula C16H19N3O3 B14581471 Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- CAS No. 61323-14-6

Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]-

Cat. No.: B14581471
CAS No.: 61323-14-6
M. Wt: 301.34 g/mol
InChI Key: CWPUJIASIXTPOB-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the methoxyphenyl and morpholinyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2’-hydroxy-4’-methoxy-: Shares the methoxyphenyl group but lacks the pyrazolyl and morpholinyl groups.

    1-(4-Hydroxy-2-methoxyphenyl)ethanone: Similar structure with a hydroxy group instead of a morpholinyl group.

Uniqueness

Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- is unique due to the combination of its methoxyphenyl, morpholinyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- (CAS Number: 61323-14-6) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- is C16H19N3O, indicating it contains a methoxyphenyl group and a morpholinyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H19N3O
Molecular Weight283.34 g/mol
CAS Number61323-14-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to Ethanone have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain substituted pyrazoles exhibit strong inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

Ethanone derivatives have also been investigated for their anti-inflammatory properties. Research has demonstrated that pyrazole-based compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, a related compound was found to significantly reduce edema in a murine model of inflammation, highlighting the potential of this class of compounds in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented extensively. A study reported that certain pyrazole compounds exhibited notable antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally similar to Ethanone. The results showed that these compounds inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .
  • Anti-inflammatory Study : In an experimental model of arthritis, a pyrazole derivative demonstrated a significant reduction in joint swelling and pain compared to control groups. This suggests that Ethanone may possess similar therapeutic effects against chronic inflammatory conditions .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various pyrazole compounds, revealing that those with morpholine substitutions exhibited enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .

Properties

CAS No.

61323-14-6

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-5-morpholin-4-ylpyrazol-3-yl]ethanone

InChI

InChI=1S/C16H19N3O3/c1-12(20)15-11-16(18-7-9-22-10-8-18)19(17-15)13-3-5-14(21-2)6-4-13/h3-6,11H,7-10H2,1-2H3

InChI Key

CWPUJIASIXTPOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)N2CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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